molecular formula C23H20ClN3O B2868711 N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide CAS No. 796041-65-1

N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide

Cat. No. B2868711
CAS RN: 796041-65-1
M. Wt: 389.88
InChI Key: KTMXBAQZQLHSIQ-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide, also known as CBIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been shown to have a wide range of biological activities.

Scientific Research Applications

Subheading: Topical and Systemic Inflammation Inhibitors

N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide has been extensively studied for its role as an inflammation inhibitor. It's recognized for its non-acidic NSAID (Nonsteroidal Anti-Inflammatory Drug) properties. Various compounds within this chemical family, including N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide and N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, have demonstrated potent inhibitory effects in the TPA-induced mouse ear swelling assay. These effects are comparable to, or sometimes exceed, those of established drugs like ibuprofen and dexamethasone (Dassonville et al., 2004), (Dassonville et al., 2008a), (Dassonville et al., 2008b).

Immunosuppressive Activities

Subheading: Potential in Immunosuppression and Transplantation

This compound has also been investigated for its potential as an immunosuppressive agent. Specifically, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(4-nitrophenyl)propanamide demonstrated significant inhibitory activity on murine splenocytes proliferation assays in vitro and in vivo delayed-type hypersensitivity (DTH) assays (Giraud et al., 2010). Moreover, a related compound, AD412, was documented to inhibit human T cell proliferation and various signaling pathways, highlighting its immunosuppressive capabilities and potential application in the field of transplantation and autoimmune diseases (Carbonnelle et al., 2009).

Antitumor Properties

Subheading: Exploration in Anticancer Therapeutics

Additionally, N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide and its analogs have been explored for their anticancer properties. Variations in the chemical structure, such as the introduction of an amino acid spacer or altering the position of the glyoxamide chain, have been tested against several cancer cell lines, showing promising activity (Antoine et al., 2008a), (Antoine et al., 2008b).

properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c24-19-8-5-17(6-9-19)15-27-16-18(21-3-1-2-4-22(21)27)7-10-23(28)26-20-11-13-25-14-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXBAQZQLHSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide

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